molecular formula C16H15ClN2O6S2 B2786719 N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide CAS No. 1015572-40-3

N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2786719
CAS No.: 1015572-40-3
M. Wt: 430.87
InChI Key: UCWWEYUQUYVMPV-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chlorophenyl group attached to the sulfonamide nitrogen, a methoxy group at the 2-position of the benzene ring, and a 1,1-dioxido-3-oxoisothiazolidin-2-yl substituent at the 5-position. The isothiazolidinone-dioxide moiety introduces a cyclic sulfonamide structure with electron-withdrawing properties, which may enhance metabolic stability and influence intermolecular interactions in biological systems.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6S2/c1-25-14-6-5-13(19-16(20)7-8-26(19,21)22)10-15(14)27(23,24)18-12-4-2-3-11(17)9-12/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWEYUQUYVMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound is characterized by the following structural features:

  • Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
  • Isothiazolidinone moiety : Known for its biological activity, particularly in antimicrobial and antitumor applications.
  • Methoxybenzenesulfonamide : Enhances solubility and may influence pharmacokinetics.

Molecular Structure

PropertyValue
Molecular FormulaC13H12ClN3O4S
Molecular Weight325.76 g/mol
CAS Number[Not available]

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the isothiazolidinone structure in this compound suggests potential effectiveness against various bacterial strains.

  • Mechanism of Action : The compound may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Efficacy : Preliminary studies have shown activity against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).

Antiviral Activity

Recent investigations into similar compounds have revealed antiviral properties, particularly against hepatitis B virus (HBV) and other viral pathogens. The mechanism often involves modulation of host cell factors that inhibit viral replication.

Case Study: Antiviral Efficacy

A study on related compounds demonstrated that derivatives with similar structural motifs could enhance intracellular levels of APOBEC3G, an antiviral protein that restricts viral replication. This suggests a potential pathway for this compound to exert antiviral effects.

Antitumor Activity

The compound's structural features may also confer antitumor properties. Compounds containing isothiazolidinone rings have been reported to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress

Research Findings

A study investigating related isothiazolidinone compounds showed promising results in vitro against several cancer cell lines, indicating that this compound could be further explored for anticancer applications.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Likely influenced by the methoxy group enhancing solubility.
  • Distribution : The chlorophenyl group may facilitate better tissue penetration.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation.

Toxicity Studies

Preliminary toxicity assessments are necessary to ensure safety profiles before clinical application. Studies on related sulfonamides suggest a need for careful evaluation of liver enzyme induction and potential cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

  • N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide (): This compound shares the 2-methoxybenzenesulfonamide scaffold but differs in the chloro substituent’s position (5-chloro vs. 3-chlorophenyl in the target compound). Positional isomerism significantly alters electronic and steric properties. For instance, the para-chloro group (5-position) in this analogue may enhance π-stacking interactions in receptor binding compared to the meta-chloro (3-position) in the target compound.
  • (E)-5-(3-(4-Chlorophenyl)Acryloyl)-2-Methoxybenzenesulfonamide (): This chalcone derivative replaces the isothiazolidinone-dioxide group with an acryloyl moiety. The conjugated acryloyl system may improve UV absorption properties but reduce metabolic stability compared to the cyclic sulfonamide in the target compound. Notably, this derivative exhibited potent anticancer activity against HCT-116 cells, implying that the target compound’s isothiazolidinone ring could modulate cytotoxicity through distinct mechanisms (e.g., protease inhibition) .

Functional Group Variations

  • N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide (): Here, the sulfonamide nitrogen is substituted with a 5-chloro-2-methoxyphenyl group instead of 3-chlorophenyl. The tert-butyl or aryl substitutions in related compounds (e.g., (R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide from ) demonstrate how bulky N-substituents affect chirality and bioavailability.
  • 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzamide (): This thiazolidinone derivative contains a sulfanylidene-thiazolidinone ring instead of the isothiazolidinone-dioxide. The thiazolidinone’s sulfur atom and lack of a dioxido group may reduce polarity, affecting solubility.

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